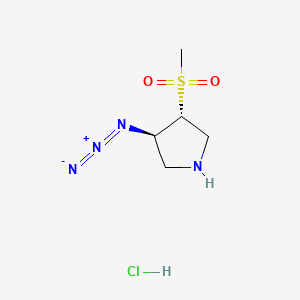
rac-(3R,4R)-3-azido-4-methanesulfonylpyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(3R,4R)-3-azido-4-methanesulfonylpyrrolidine hydrochloride: is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an azido group and a methanesulfonyl group attached to a pyrrolidine ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-3-azido-4-methanesulfonylpyrrolidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Azidation: Introduction of the azido group (-N3) is achieved through nucleophilic substitution reactions using sodium azide (NaN3) under appropriate conditions.
Methanesulfonylation: The methanesulfonyl group (-SO2CH3) is introduced using methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (Et3N).
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro derivatives.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles, leading to a variety of functionalized pyrrolidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized pyrrolidine derivatives with various substituents.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Reagent in Click Chemistry: The azido group makes it suitable for use in click chemistry reactions.
Biology:
Bioconjugation: Used in the modification of biomolecules for labeling and detection purposes.
Drug Development:
Medicine:
Prodrug Design: The compound can be used to design prodrugs that release active drugs upon metabolic activation.
Industry:
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of rac-(3R,4R)-3-azido-4-methanesulfonylpyrrolidine hydrochloride is primarily based on its ability to undergo nucleophilic substitution reactions The azido group can participate in click chemistry reactions, forming stable triazole linkages
Comparación Con Compuestos Similares
- rac-(3R,4R)-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride
- rac-(3R,4R)-3,4-bis(methoxymethyl)pyrrolidine hydrochloride
- rac-[(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-yl]methanol hydrochloride
Comparison:
- rac-(3R,4R)-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride: This compound has a carboxylic acid group, making it more acidic compared to rac-(3R,4R)-3-azido-4-methanesulfonylpyrrolidine hydrochloride.
- rac-(3R,4R)-3,4-bis(methoxymethyl)pyrrolidine hydrochloride: The presence of two methoxymethyl groups provides different reactivity and solubility properties.
- rac-[(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-yl]methanol hydrochloride: The hydroxymethyl groups offer additional sites for hydrogen bonding and potential reactivity.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable in organic synthesis, bioconjugation, and drug development
Propiedades
Fórmula molecular |
C5H11ClN4O2S |
|---|---|
Peso molecular |
226.69 g/mol |
Nombre IUPAC |
(3R,4R)-3-azido-4-methylsulfonylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H10N4O2S.ClH/c1-12(10,11)5-3-7-2-4(5)8-9-6;/h4-5,7H,2-3H2,1H3;1H/t4-,5-;/m1./s1 |
Clave InChI |
ALMBSLLYNNRXTH-TYSVMGFPSA-N |
SMILES isomérico |
CS(=O)(=O)[C@@H]1CNC[C@H]1N=[N+]=[N-].Cl |
SMILES canónico |
CS(=O)(=O)C1CNCC1N=[N+]=[N-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine hydrochloride, trans](/img/structure/B13494542.png)
![rac-tert-butyl (1R,2S,6S,7R,8R)-8-amino-4-azatricyclo[5.2.2.0,2,6]undecane-4-carboxylate](/img/structure/B13494550.png)
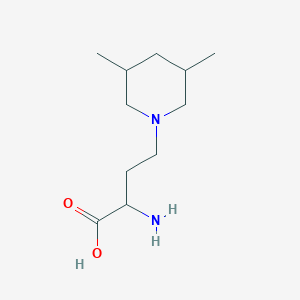
![N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamidehydrochloride](/img/structure/B13494552.png)
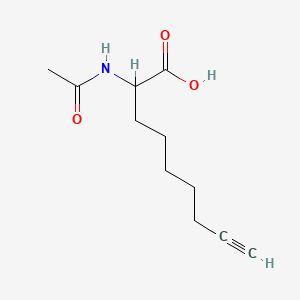
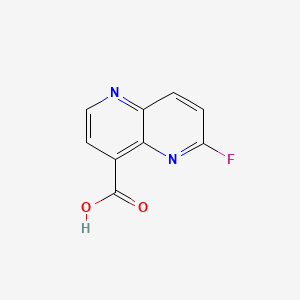

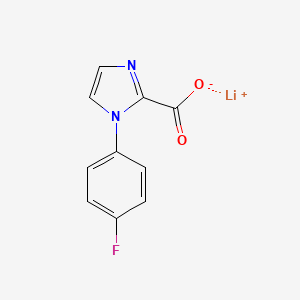

![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[3-(methylamino)propyl]amino]isoindoline-1,3-dione](/img/structure/B13494571.png)
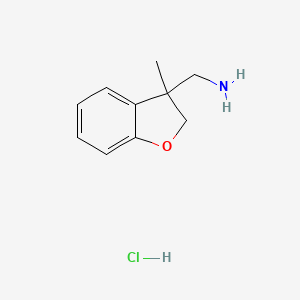
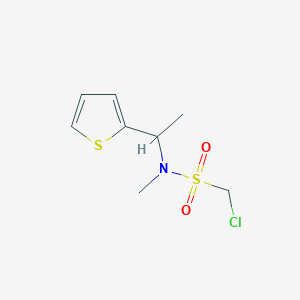
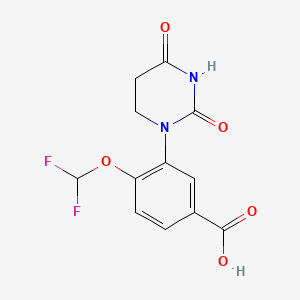
![Tert-butyl 1-(hydroxymethyl)-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13494592.png)
